
2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester
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Overview
Description
2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester is an organic compound with a complex structure that includes fluorine, iodine, and methoxy functional groups attached to a benzoic acid methyl ester core
Preparation Methods
The synthesis of 2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of methyl benzoate with 2-fluoro-4-iodophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Chemical Reactions Analysis
2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate or lithium aluminum hydride are typically used for these transformations.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
- This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. The presence of halogen atoms (fluorine and iodine) is known to enhance the biological activity of compounds, making them more effective as drugs. For instance, its derivatives have been explored for their potential anti-inflammatory and anti-cancer properties due to their ability to interact with specific biological targets.
Biochemical Probes
- 2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester can act as a molecular probe in biochemical assays. Its structural characteristics allow it to selectively bind to certain enzymes, influencing their activity. This specificity is attributed to the unique combination of substituents that enhance binding interactions compared to similar compounds.
Agrochemical Applications
Pesticide Development
- The compound has been investigated for its potential use in developing agrochemicals, particularly pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents that target specific pests without affecting non-target organisms.
Chemical Synthesis
Reactivity and Selectivity
- The unique chemical structure of this compound allows it to undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Synthesis Techniques
- The synthesis typically involves multi-step organic reactions optimized for yield and purity. Advanced techniques like chromatography are often employed for purification purposes.
Recent studies have highlighted the compound's role in various applications:
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor or activator of specific enzymes, which is crucial for drug design.
- Agrochemical Efficacy : Studies have shown promising results in using this compound as a base for developing new agrochemical products aimed at improving crop yields while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group and the coupling partner. The presence of fluorine and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .
Comparison with Similar Compounds
2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester can be compared with other similar compounds, such as:
Methyl 4-iodobenzoate: This compound lacks the fluorine and methoxy groups, making it less reactive in certain types of reactions.
2-Fluoro-4-iodobenzoic acid methyl ester: This compound has a similar structure but lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxy-2-nitrobenzoic acid methyl ester:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Biological Activity
2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester is an organic compound notable for its unique molecular structure, characterized by the presence of fluorine, iodine, and a methoxy group on a benzoic acid framework. This compound has garnered attention in various fields due to its potential biological activities, particularly as an enzyme inhibitor or activator. The molecular formula is C9H8FIO3 with a molecular weight of 310.06 g/mol.
The unique combination of halogen and methoxy substituents enhances the compound's reactivity and binding affinity to biological targets. These properties make it suitable for use as a molecular probe in biochemical assays. The presence of the fluorine and iodine atoms is particularly significant as they can influence the electronic properties of the compound, enhancing its interactions with enzymes.
Biological Activity
Research indicates that this compound may exert various biological effects, including:
- Enzyme Inhibition/Activation : The compound has shown potential in selectively binding to specific enzymes, thereby influencing their activity. This specificity is attributed to its structural characteristics, which enhance binding interactions compared to similar compounds.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, though detailed investigations are required to elucidate the mechanisms involved .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound.
- Enzyme Interaction Studies : Research focusing on enzyme assays has demonstrated that derivatives with similar halogenated structures can exhibit varying degrees of inhibition or activation depending on their substituents. This suggests that this compound may similarly influence metabolic pathways through enzyme modulation .
- Structure-Activity Relationship (SAR) : A comparative analysis with structurally related compounds indicates that the presence of both fluorine and iodine significantly enhances binding affinity and selectivity towards certain biological targets. This relationship underscores the importance of molecular design in developing effective biochemical probes .
Comparative Analysis
A table summarizing similar compounds provides context for understanding the unique properties of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | Lacks iodine; simpler structure |
3-Iodo-4-methoxybenzoic acid | C9H9IO3 | Contains iodine but lacks fluorine |
2-Fluoro-3-iodobenzaldehyde | C8H6FIO | Aldehyde functional group instead of ester |
Uniqueness : The distinct combination of fluorine, iodine, and methoxy groups in this compound provides enhanced reactivity and potential for selective interactions not found in these similar compounds.
Properties
IUPAC Name |
methyl 2-fluoro-3-iodo-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQQVGEYSTMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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